molecular formula C11H16ClNO2 B1423187 4-Benzylmorpholin-2-ol CAS No. 73933-20-7

4-Benzylmorpholin-2-ol

Cat. No. B1423187
CAS RN: 73933-20-7
M. Wt: 229.70 g/mol
InChI Key: HWKZGPRGJDIJMU-UHFFFAOYSA-N
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Description

4-Benzylmorpholin-2-ol, also known as (4-benzylmorpholin-2-yl)methanol, is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is stored at room temperature and appears in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.

Scientific Research Applications

Chemokine Receptor Antagonists

4-Benzylmorpholin-2-ol derivatives have been studied for their role as CCR3 chemokine receptor antagonists. These compounds, including various acyl and urea derivatives, have been explored for their potential in treating asthma, allergic rhinitis, and other inflammatory diseases. Some of these derivatives have demonstrated affinities in the 10 – 100 pM range, indicating significant potential in this area of research (Expert Opinion on Therapeutic Patents, 2004).

Antitumor Properties

Research on 2-(4-aminophenyl)benzothiazoles, a class of compounds including this compound, has revealed their selective and potent antitumor properties both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1, leading to both active and inactive metabolites. Efforts to improve their pharmacological profile have included modifications like amino acid conjugation to overcome limitations posed by drug lipophilicity (Molecular Cancer Therapeutics, 2002).

Pharmaceutical Intermediate Synthesis

This compound has been used in the synthesis of pharmaceutical intermediates. For example, its use in the production of a key starting material for a new investigational drug candidate at Eli Lilly and Company involved a high-yielding Grignard reaction. This synthesis was important for the clinical development of the drug (Organic Process Research & Development, 2009).

Antihypertensive Activity

Research has explored the synthesis and antihypertensive activity of compounds like this compound derivatives. These studies have aimed to understand the relationship between structure and activity, looking at various modifications and their effects on blood pressure regulation (Journal of Medicinal Chemistry, 1992).

Safety and Hazards

The safety information for 4-Benzylmorpholin-2-ol indicates that it may be harmful if swallowed or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-benzylmorpholin-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKZGPRGJDIJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694823
Record name 4-Benzylmorpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73933-20-7
Record name 4-Benzylmorpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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